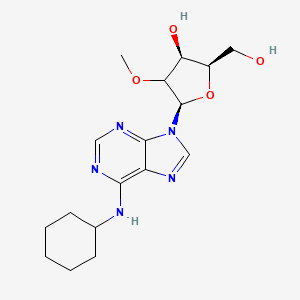
Sdz-wag994
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SDZ-WAG994, also known as N6-Cyclohexyl-2’-O-methyladenosine, is a long-acting, stable, selective, and orally active A1-adenosine receptor agonist. It has a dissociation constant (KD) of 23 nanomolar. This compound is primarily used in scientific research due to its ability to modulate the A1-adenosine receptor, which plays a crucial role in various physiological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SDZ-WAG994 involves the methylation of adenosine at the 2’-hydroxyl group and the substitution of the N6 position with a cyclohexyl group. The reaction conditions typically include the use of methylating agents such as methyl iodide and bases like sodium hydride to facilitate the methylation process. The cyclohexyl group is introduced using cyclohexylamine under appropriate conditions to ensure selective substitution at the N6 position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the compound meets the required standards for research applications .
化学反応の分析
Types of Reactions: SDZ-WAG994 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The cyclohexyl and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups at the N6 or 2’-O positions .
科学的研究の応用
SDZ-WAG994 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the A1-adenosine receptor and its role in various chemical processes.
Biology: Helps in understanding the physiological and pathological roles of the A1-adenosine receptor in different biological systems.
Medicine: Investigated for its potential therapeutic applications in conditions like atrial fibrillation, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting the A1-adenosine receptor .
作用機序
SDZ-WAG994 exerts its effects by selectively binding to the A1-adenosine receptor, a G protein-coupled receptor widely distributed in the body. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including bradycardia, inhibition of neurotransmitter release, and modulation of lipolysis .
類似化合物との比較
N6-Cyclopentyladenosine: Another selective A1-adenosine receptor agonist with similar properties but different structural features.
2-Chloroadenosine: A metabolically stable analog of adenosine that also targets A1-adenosine receptors.
Theophylline: A natural alkaloid that acts as an adenosine receptor antagonist, providing a contrasting mechanism of action
Uniqueness: SDZ-WAG994 is unique due to its high selectivity and stability as an A1-adenosine receptor agonist. Its long-acting and orally active properties make it a valuable tool in research and potential therapeutic applications. Unlike some other agonists, this compound does not display significant hemodynamic side effects, making it a safer option for certain studies .
特性
分子式 |
C17H25N5O4 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
(2R,3S,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13+,14?,17-/m1/s1 |
InChIキー |
JAKAFSGZUXCHLF-NUKIEUHSSA-N |
異性体SMILES |
COC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O |
正規SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


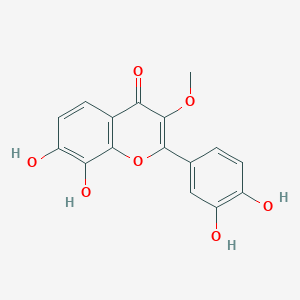

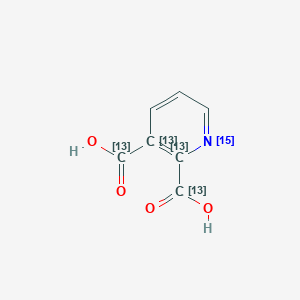
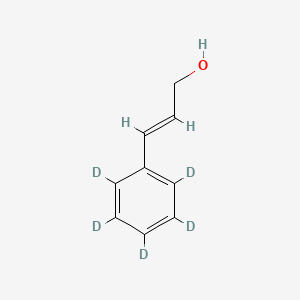
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid](/img/structure/B12386668.png)

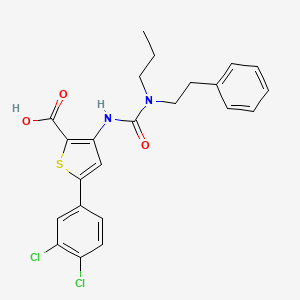
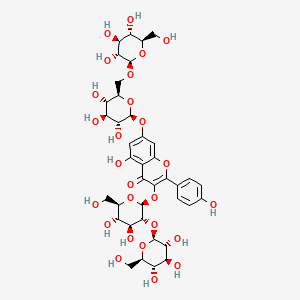
![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)
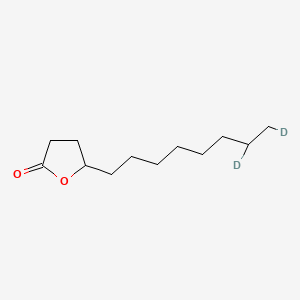

![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)
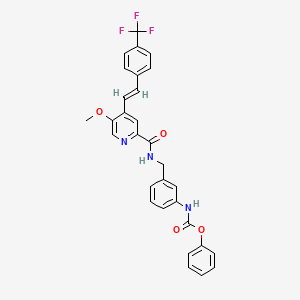
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)
